5-phenyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)isoxazole-3-carboxamide
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Description
“5-phenyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)isoxazole-3-carboxamide” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a key component in many functional molecules .
Mechanism of Action
Target of Action
Imidazole-containing compounds, which this compound is a part of, have been known to exhibit a broad range of chemical and biological properties . They are key components to functional molecules that are used in a variety of everyday applications .
Mode of Action
Imidazole derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . This suggests that the compound may interact with its targets by binding to them, leading to changes in their function.
Biochemical Pathways
Imidazole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound may affect multiple biochemical pathways related to these activities.
Result of Action
Given the wide range of biological activities associated with imidazole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
5-phenyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)isoxazole-3-carboxamide directly binds to ANXA2 and antagonizes its normal cellular function of repressing YAP activity . This interaction with ANXA2, a protein involved in various cellular processes, allows the compound to influence biochemical reactions within the cell .
Cellular Effects
The compound has significant effects on various types of cells and cellular processes. It influences cell function by promoting the binding of YAP and TEAD proteins in a dose-dependent manner, and induces nuclear localization of YAP in response to increased cell density . It significantly increases the levels of YAP-controlled transcripts in various human cells .
Molecular Mechanism
This compound exerts its effects at the molecular level by directly binding to ANXA2 and antagonizing its normal cellular function of repressing YAP activity . This leads to an increase in YAP and TEAD protein binding and induces YAP’s nuclear localization .
Temporal Effects in Laboratory Settings
Over time, the compound has been observed to promote significant expansion of keratinocytes and K14-positive precursors when applied topically to the skin of adult C57BL/6 mice for 10 days . This leads to approximately double the epidermal thickness due to an increase in the number of keratinocytes per unit length of skin .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At a dosage of 10 μM, it promotes significant expansion of keratinocytes and K14-positive precursors .
Metabolic Pathways
Its interaction with ANXA2 suggests that it may influence pathways where this protein plays a role .
Subcellular Localization
Its ability to induce nuclear localization of YAP suggests that it may be found in the nucleus .
Properties
IUPAC Name |
5-phenyl-N-[3-(2-phenylimidazol-1-yl)propyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c27-22(19-16-20(28-25-19)17-8-3-1-4-9-17)24-12-7-14-26-15-13-23-21(26)18-10-5-2-6-11-18/h1-6,8-11,13,15-16H,7,12,14H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDRBZOIMFNUEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCCN3C=CN=C3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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